molecular formula C16H24O4 B1667776 brefeldin A CAS No. 20350-15-6

brefeldin A

Cat. No.: B1667776
CAS No.: 20350-15-6
M. Wt: 280.36 g/mol
InChI Key: KQNZDYYTLMIZCT-PNFJWZTBSA-N
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Description

Brefeldin A is a lactone antiviral compound produced by the fungus Penicillium brefeldianum. It was first isolated from Penicillium decumbens in 1958 and later identified as a metabolite by H.P. Siggs in 1971 . Initially researched for its antiviral properties, it is now primarily used in scientific research to study protein transport within cells .

Mechanism of Action

Target of Action

Brefeldin A, also known as Ascotoxin, primarily targets a guanine nucleotide exchange factor (GEF) called GBF1 . GBF1 is a member of the Arf family of GEFs, which are recruited to the membranes of the Golgi apparatus . It is responsible for the regulation of Arf1p GTPase .

Mode of Action

This compound inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Biochemical Pathways

This compound disrupts the structure of the Golgi apparatus, triggering ER stress signaling pathways . It also induces the activation of CREB3, a protein with a structure similar to ATF6 . This compound inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, which ultimately results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .

Pharmacokinetics

This compound has poor pharmacokinetic properties, which significantly hinder its further development .

Result of Action

This compound’s action results in a rapid accumulation of proteins within the ER and collapse of the Golgi stacks . Treatment with this compound can also inhibit protein secretion and prolonged exposure can induce apoptosis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other molecules. For example, the formation of Golgi tubules, which is induced by this compound, requires energy and can be inhibited at temperatures below 16°C . The disruption of polar sorting, another effect of this compound, correlates with the dissociation of γ-adaptin from endosomes .

Chemical Reactions Analysis

Brefeldin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Scientific Research Applications

Brefeldin A has a wide range of applications in scientific research:

Properties

CAS No.

20350-15-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1

InChI Key

KQNZDYYTLMIZCT-PNFJWZTBSA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O

Appearance

Solid powder

20350-15-6
60132-23-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ascotoxin
Brefeldin A
Cyanein
Decumbin
NSC 89671
NSC-89671
NSC89671
Synergisidin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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